molecular formula C3H6BrN3O B13975606 (1,3,4-Oxadiazol-2-yl)methanamine hydrobromide

(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide

Cat. No.: B13975606
M. Wt: 180.00 g/mol
InChI Key: MCSLLZNSPOSCEF-UHFFFAOYSA-N
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Description

(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered aromatic heterocyclic compounds containing oxygen and nitrogen atoms.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of (1,3,4-Oxadiazol-2-yl)methanamine hydrobromide varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring but differ in the position of the nitrogen atoms.

    1,3,4-Thiadiazole Derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.

Uniqueness

(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its ability to inhibit specific enzymes and target cancer cell pathways makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C3H6BrN3O

Molecular Weight

180.00 g/mol

IUPAC Name

1,3,4-oxadiazol-2-ylmethanamine;hydrobromide

InChI

InChI=1S/C3H5N3O.BrH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H

InChI Key

MCSLLZNSPOSCEF-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(O1)CN.Br

Origin of Product

United States

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